molecular formula C8H7BrN2O2 B12328446 6-Bromo-4-methoxy-3-hydroxy (1H)indazole

6-Bromo-4-methoxy-3-hydroxy (1H)indazole

Cat. No.: B12328446
M. Wt: 243.06 g/mol
InChI Key: OBTUNHCFRNOBER-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-3-hydroxy (1H)indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxy-3-hydroxy (1H)indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

6-Bromo-4-methoxy-3-hydroxy (1H)indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

  • 6-Bromo-4-methyl-1H-indazole
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-(Aminomethyl)-6-bromo-1H-indazole

Comparison: 6-Bromo-4-methoxy-3-hydroxy (1H)indazole is unique due to the presence of both methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-4-methoxy-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3,7H,1H3,(H,11,12)

InChI Key

OBTUNHCFRNOBER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=NNC(=O)C12)Br

Origin of Product

United States

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